molecular formula C10H15N3O5S B1259639 5-Aminomethyl-2-thiouridine CAS No. 109666-14-0

5-Aminomethyl-2-thiouridine

Cat. No. B1259639
CAS RN: 109666-14-0
M. Wt: 289.31 g/mol
InChI Key: LOEDKMLIGFMQKR-JXOAFFINSA-N
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Description

5-Aminomethyl-2-thiouridine is a nucleoside analogue . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .


Synthesis Analysis

In Gram-negative bacteria such as Escherichia coli, a bifunctional MnmC is involved in the last two reactions of the biosynthesis of mnm5 (s2)U. The enzyme first converts cmnm5 (s2)U to 5-aminomethyl- (2-thio)uridine (nm5 (s2)U) and subsequently installs the methyl group to complete the formation of mnm5 (s2)U .


Molecular Structure Analysis

The molecular formula of 5-Aminomethyl-2-thiouridine is C10H15N3O5S . The average mass is 289.308 Da and the monoisotopic mass is 289.073242 Da .


Chemical Reactions Analysis

The chemical reactions involving 5-Aminomethyl-2-thiouridine are primarily related to its role in the biosynthesis of mnm5 (s2)U. The enzyme MnmC converts cmnm5 (s2)U to 5-aminomethyl- (2-thio)uridine (nm5 (s2)U) and subsequently installs the methyl group to complete the formation of mnm5 (s2)U .


Physical And Chemical Properties Analysis

The molecular weight of 5-Aminomethyl-2-thiouridine is 289.31 . The compound’s formula is C10H15N3O5S .

Scientific Research Applications

Synthesis and Modification

  • 5-Aminomethyl-2-thiouridine is synthesized from 5-pivaloyloxymethyluridine and its 2-thio analogue, as substrates for various derivatives including 5-methyluridines and 5-methyl-2-thiouridines (Bartosik & Leszczynska, 2015).
  • The molecule is utilized in the synthesis of nucleosides starting from 2-thiouracil and ribose derivatives, indicating its role in nucleoside chemistry (Vorbrüggen & Krolikiewicz, 1980).

Role in tRNA

  • 5-Aminomethyl-2-thiouridine is identified as a minor constituent in tRNA from yeast and E. coli, suggesting its specific role in codon recognition and tRNA function (Kimura-Harada, Saneyoshi, & Nishimura, 1971).
  • It has been studied in relation to the biosynthesis of modified nucleosides in tRNA, indicating its involvement in the complex biosynthesis process in bacterial systems (Hagervall et al., 1987).

Structural and Conformational Studies

  • The conformational characteristics of 5-Aminomethyl-2-thiouridine, as a nucleotide, have been elucidated using techniques like NMR, highlighting its inherent conformational rigidity which contributes to the stability of tRNA structure (Yokoyama et al., 1979).

Potential Prebiotic Importance

  • 5-Aminomethyl-2-thiouridine has been explored in the context of prebiotic chemistry, demonstrating its significance in the synthesis of essential biological building blocks under primordial conditions (Xu et al., 2019).

Biochemical Modifications and tRNA Function

  • The molecule has been extensively studied for its role in tRNA, particularly in the context of modifications at the wobble position, impacting translation efficiency and accuracy (Rodríguez-Hernández et al., 2013).

Implications in Genetic and Protein Synthesis

  • Research has explored the potential of 5-Aminomethyl-2-thiouridine in influencing codon-anticodon pairing, and its broader implications in genetic and protein synthesis processes (Elseviers, Petrullo, & Gallagher, 1984).

Mechanism of Action

The uridine at the 34th position of tRNA, which is able to base pair with the 3’-end codon on mRNA, is usually modified to influence many aspects of decoding properties during translation . Hypermodified uridine 5-methylaminomethyl-2-thiouridine (mnm5s2U) induces conformational changes in the anticodon stem loop (ASL) region resulting in the stabilization of the stacking of nearby bases, reduction of error rate and frameshifting, and enhancement of translational efficiency .

Future Directions

The future directions of research on 5-Aminomethyl-2-thiouridine could involve further exploration of its role in the biosynthesis of mnm5 (s2)U, particularly in organisms that do not contain an mnmC ortholog . Additionally, the potential anticancer mechanisms of 5-Aminomethyl-2-thiouridine could be a promising area for future investigation .

properties

IUPAC Name

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEDKMLIGFMQKR-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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